![molecular formula C11H23ClN2O2 B1410934 Chlorhydrate de tert-butyle 3-[2-(méthylamino)éthyl]azétidine-1-carboxylate CAS No. 1993318-26-5](/img/structure/B1410934.png)

Chlorhydrate de tert-butyle 3-[2-(méthylamino)éthyl]azétidine-1-carboxylate

Vue d'ensemble

Description

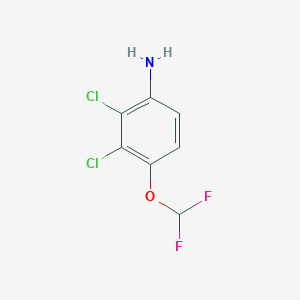

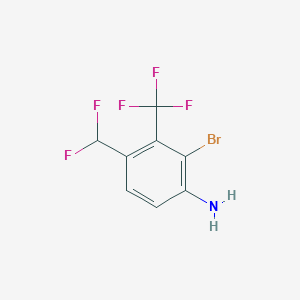

“tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1993318-26-5. It has a molecular weight of 250.77 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

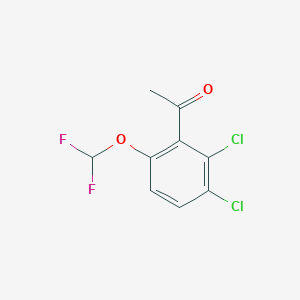

The InChI code for this compound is 1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

As mentioned earlier, “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is a powder that is typically stored at room temperature . It has a molecular weight of 250.77 .

Applications De Recherche Scientifique

Synthèse de nouveaux composés organiques

Ce composé sert de bloc de construction polyvalent dans la synthèse d'une variété de nouveaux composés organiques. Sa structure permet la création d'amides, de sulfonamides, de bases de Mannich, de bases de Schiff, de thiazolidinones, d'azétidinones et d'imidazolinones. Ces dérivés présentent un large spectre d'activités biologiques, faisant de ce composé un atout précieux dans la recherche en chimie médicinale .

Évaluation biologique

En raison de sa flexibilité structurale, le chlorhydrate de tert-butyle 3-[2-(méthylamino)éthyl]azétidine-1-carboxylate peut être utilisé dans l'évaluation biologique de nouveaux composés. Il a été utilisé dans des études antibactériennes et antifongiques, montrant une activité modérée contre plusieurs micro-organismes .

Découverte de médicaments

L'incorporation de ce composé dans la découverte de médicaments est importante en raison de sa flexibilité conformationnelle et de la présence d'atomes d'azote polaires. Ces caractéristiques améliorent les interactions favorables avec les macromolécules, ce qui est crucial dans le développement de nouveaux produits pharmaceutiques .

Études de cristallographie

Le composé a été utilisé dans des études de diffraction des rayons X pour déterminer la structure cristalline des dérivés synthétisés. Ceci est essentiel pour comprendre la géométrie moléculaire et les sites d'interaction potentiels pour de futures modifications chimiques .

Réactions d'énolisation

En chimie organique synthétique, le This compound peut être fonctionnalisé par énolisation. Cette réaction est essentielle pour la synthèse d'azaspiro[3.4]octanes, qui ont des applications potentielles dans diverses industries chimiques .

Réactions de cycloaddition

Le composé est un précurseur pour les réactions de cycloaddition [3+2] avec des dipolarophiles. Ce processus est utilisé pour générer des spirocycles à petit cycle, qui sont importants dans la synthèse de molécules organiques complexes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Mécanisme D'action

Target of Action

The compound “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” is an azetidine derivative. Azetidines are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to have diverse biological activities and are often used as building blocks in medicinal chemistry for drug discovery .

Mode of Action

The mode of action of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its specific molecular targets. As an azetidine derivative, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its molecular targets. Azetidine derivatives are known to interact with a wide range of targets, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME properties of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its chemical structure. As a small organic molecule, it is likely to be well absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific functional groups present in the molecule .

Result of Action

The molecular and cellular effects of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” would depend on its specific molecular targets and the biochemical pathways it affects .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For example, it has been observed to interact with proteases and kinases, leading to changes in their catalytic functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and alter the enzyme’s conformation and activity .

Cellular Effects

The effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles and changes in cellular proliferation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This compound may also activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride can change over time. This compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes. At higher doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur .

Metabolic Pathways

tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. This compound can also affect metabolic flux by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

The subcellular localization of tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride is critical for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Propriétés

IUPAC Name |

tert-butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-9(8-13)5-6-12-4;/h9,12H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIITZJHGPXUNDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

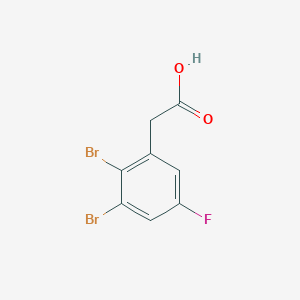

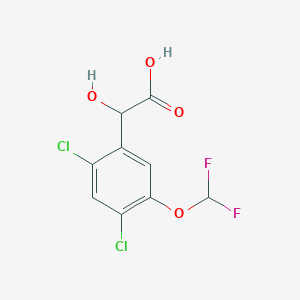

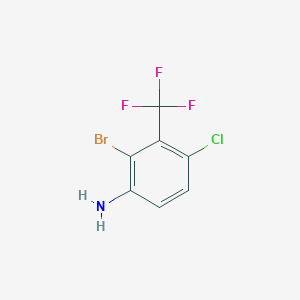

![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)

![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)